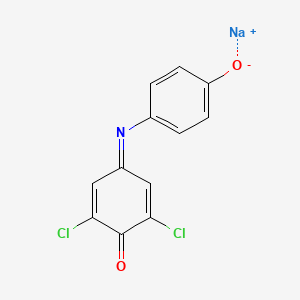![molecular formula C46H83NO9 B1261281 N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide](/img/structure/B1261281.png)
N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2S,3S,4R)-1-(alpha-D-galactosyloxy)-3,4-dihydroxy-8-phenyloctan-2-yl]hexacosanamide is an alpha-galactosylceramide in which the nitrogen carries a hexacosanamido group and C-4 carries in addition to a hydroxy function a 4-phenylbutyl group. Essentially a phytosphingosine analogue with a truncated lipid chain terminating in a benzene ring, it has been used in investigations on the binding affinity of glycolipids to CD1d molecules. It derives from an alpha-D-galactose.
科学的研究の応用
Carbohydrate Binding and Chelation Studies
- Research has shown that glycosides like N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide can bind to metal ions. For instance, a study by Rajak et al. (1999) focused on carbohydrate binding to VO(3+), demonstrating how sugar vanadate esters, which are similar in structure to the compound , can form esters with dark-colored solids and exhibit five-membered (O,O)-chelation (Rajak et al., 1999).
Synthesis and Transport Studies
- In a study on the synthesis of 4-deoxy-4-fluoro-D-glucose, Lopes and Taylor (1979) demonstrated the transformation of methyl 4-O-mesy-alpha-D-galactopyranoside, a compound structurally related to the compound , which is essential for understanding its potential applications in chemical synthesis and biological transport (Lopes & Taylor, 1979).
Antitumor Activity
- The study of agelasphin-9b analogues by Morita et al. (1995) examined compounds similar in structure to N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide, focusing on their antitumor activities. This study is significant in understanding the potential applications of such compounds in medical research, especially in oncology (Morita et al., 1995).
Glycosylation and Enzyme Interaction Studies
- Another relevant study by Hollingsworth, Hrabak, and Dazzo (1986) explored the synthesis of 3,6-dideoxy-3-(methylamino)hexoses, providing insights into the glycosylation processes and enzyme interactions of similar compounds. Such research is crucial for understanding how these compounds can be synthesized and utilized in various biochemical applications (Hollingsworth et al., 1986).
Novel Glycoside Synthesis
- Dechaux et al. (2000) conducted research on the synthesis of novel sialyl Lewis X analogues, which are structurally related to the compound . This study highlights the importance of understanding new methods of synthesizing glycosides and their potential applications in various scientific fields (Dechaux et al., 2000).
特性
製品名 |
N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxy-7-phenyloctyl]hexacosanamide |
|---|---|
分子式 |
C46H83NO9 |
分子量 |
794.2 g/mol |
IUPAC名 |
N-[(2S,3S,4R)-3,4-dihydroxy-8-phenyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctan-2-yl]hexacosanamide |
InChI |
InChI=1S/C46H83NO9/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-34-41(50)47-38(36-55-46-45(54)44(53)43(52)40(35-48)56-46)42(51)39(49)33-29-28-32-37-30-25-24-26-31-37/h24-26,30-31,38-40,42-46,48-49,51-54H,2-23,27-29,32-36H2,1H3,(H,47,50)/t38-,39+,40+,42-,43-,44-,45+,46-/m0/s1 |
InChIキー |
OYADOHGGVOCFTF-MHEZRALLSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H]([C@@H](CCCCC2=CC=CC=C2)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCC2=CC=CC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



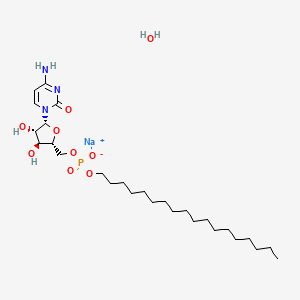
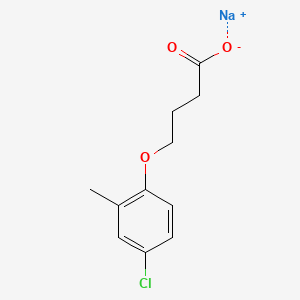
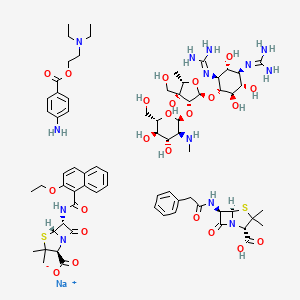
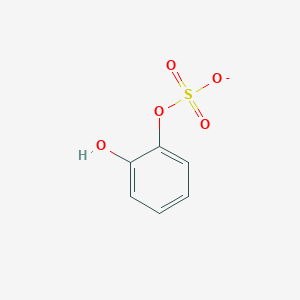
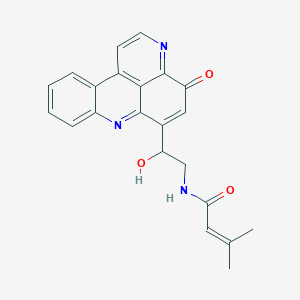
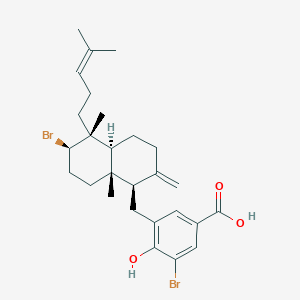
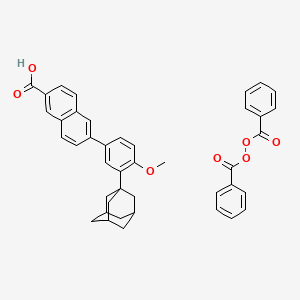
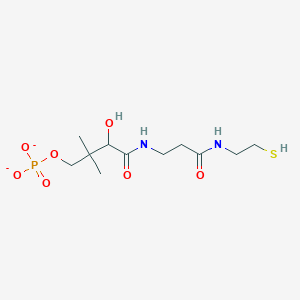
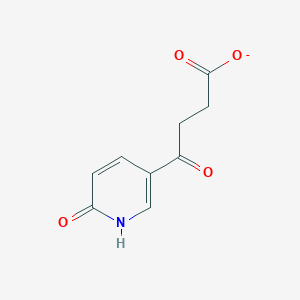
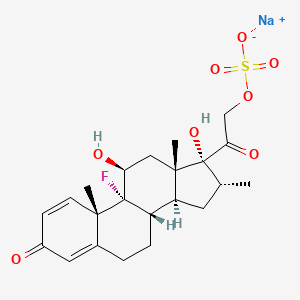
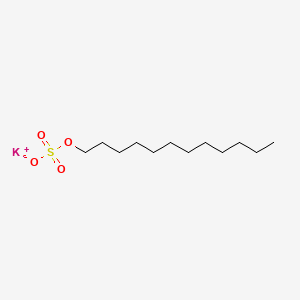
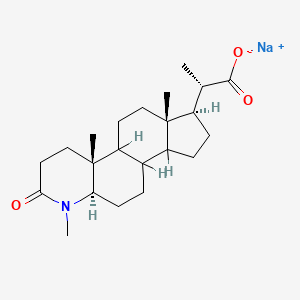
![sodium;[(3S,6S,8S,10S,13S,14S,17S)-6-[(2R,3R,4S,5R,6R)-4-[(2S,3R,4S,5S,6R)-5-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-17-[(1R)-1-hydroxy-1-[(2R,3S)-3-[(2S)-3-methylbutan-2-yl]oxiran-2-yl]ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B1261217.png)
